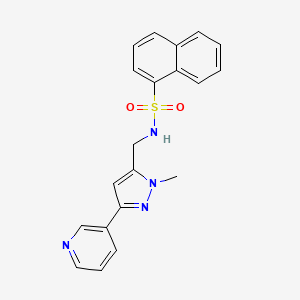

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. The compound combines a naphthalene sulfonamide moiety with a substituted pyrazole ring (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl) linked via a methylene bridge.

Synthesis typically involves coupling a naphthalene sulfonyl chloride with a functionalized pyrazole-amine intermediate. For example, analogous compounds like N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) are synthesized by reacting 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with naphthalene-1-sulfonyl chloride in dichloromethane, using triethylamine as a base . The target compound likely follows a similar protocol, substituting the pyridine-amine precursor with a pyrazole derivative.

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-24-17(12-19(23-24)16-8-5-11-21-13-16)14-22-27(25,26)20-10-4-7-15-6-2-3-9-18(15)20/h2-13,22H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRXQVDWOXNURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a naphthalene sulfonamide derivative. Common reagents used in these reactions include organometallic reagents, catalysts like palladium or copper, and various solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a naphthalene sulfonamide moiety linked to a pyridine-pyrazole fragment. The synthesis typically involves multi-step reactions that can include the formation of sulfonamide bonds and the introduction of various substituents on the pyrazole and pyridine rings.

Antimicrobial Properties

Research has indicated that derivatives of sulfonamides, including those with pyrazole and pyridine components, exhibit notable antimicrobial activities. For instance, studies have shown that certain compounds based on similar scaffolds have demonstrated efficacy against various strains of bacteria and fungi, including Candida species, which are particularly relevant in immunocompromised patients .

Antiviral Activity

Recent investigations into pyridine-based sulfonamides have revealed their potential as antiviral agents. Compounds synthesized from similar frameworks have shown effectiveness against viruses such as HSV-1 (Herpes Simplex Virus) and CBV4 (Coxsackievirus B4), with significant reductions in viral loads observed in vitro .

Protein Kinase Inhibition

A key application of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is its role as a protein kinase inhibitor. Studies have highlighted its ability to modulate the activity of serum and glucocorticosteroid regulated kinases (SGK), which are implicated in various diseases, including inflammatory conditions and cancer . This suggests potential therapeutic applications in treating diseases associated with dysregulated kinase activity.

Antifungal Activity Assessment

In a study evaluating novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, several compounds were synthesized and tested for antifungal activity against clinical isolates of Candida. Results indicated that some derivatives exhibited greater efficacy than fluconazole, a common antifungal medication, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Antiviral Efficacy Trials

Another study focused on the antiviral properties of pyridine-based sulfonamides, where two specific compounds demonstrated over 50% viral reduction against HSV-1 and CBV4 in cell culture assays. The IC50 values indicated strong potency against these viruses, suggesting that similar compounds could be developed as therapeutic agents for viral infections .

Summary of Findings

The compound this compound showcases promising applications in medicinal chemistry:

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives with pyridine or pyrazole substituents are widely studied for their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural and Functional Differences

Physicochemical Properties

- Solubility : The pyridin-3-yl group in the target compound may improve aqueous solubility compared to 17c, which has a hydrophobic benzyloxy group.

- Electronic Effects : The pyrazole ring’s electron-rich nature (vs. pyridine in 17c) could alter binding interactions in biological targets.

- Molecular Weight : Estimated at ~400–420 g/mol, similar to 17c (413.47 g/mol), but lower than celecoxib (381.37 g/mol).

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is a compound that belongs to the class of naphthalene sulfonamides, which have garnered attention due to their diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene core linked to a pyrazole derivative, which enhances its biological interactions. The presence of the pyridine group contributes to its solubility and ability to interact with various biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 2 mg/mL against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that naphthalene sulfonamide derivatives exhibit cytotoxic effects on cancer cell lines. For example, a related sulfonamide demonstrated an IC50 value of 8.22 µM against human astrocytoma cells . This suggests that this compound may possess similar properties warranting further investigation.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. Some studies have reported that these compounds can inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are crucial in mediating inflammation . The anti-inflammatory effects of related compounds were observed with IC50 values ranging from 60 to 69 μg/mL, comparable to established anti-inflammatory drugs like diclofenac sodium .

Enzyme Inhibition

Naphthalene sulfonamides have been identified as potent inhibitors of fatty acid binding protein 4 (FABP4), which plays a significant role in metabolic and inflammatory processes. Structure-based design approaches revealed that certain derivatives bind effectively to FABP4, demonstrating potential for treating immunometabolic diseases such as diabetes .

Interaction with Cellular Pathways

The compound may influence various cellular pathways involved in cell proliferation and apoptosis. For instance, it has been suggested that naphthalene sulfonamides could modulate the G1-S transition in the cell cycle through interactions with cyclin-dependent kinases (CDKs), which are pivotal in regulating cell division and growth .

Case Studies

| Study | Findings | IC50/MIC Values |

|---|---|---|

| Study A | Antimicrobial activity against MRSA | MIC = 2 mg/mL |

| Study B | Cytotoxicity in human astrocytoma cells | IC50 = 8.22 µM |

| Study C | Anti-inflammatory effects on cytokine production | IC50 = 60 - 69 μg/mL |

Q & A

Q. What are the standard synthetic routes for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide, and what key reaction conditions are required for high yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sulfonamide coupling. Key steps include:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

- Sulfonamide coupling : Reaction of naphthalene-1-sulfonyl chloride with the pyrazole-methylamine intermediate in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or THF .

- Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions may be used to introduce the pyridinyl group . Critical conditions include temperature control (0–80°C), inert atmosphere, and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

Structural confirmation relies on:

- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to resolve the pyrazole, pyridine, and naphthalene moieties.

- Mass spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For definitive stereochemical assignment, particularly for the sulfonamide linkage and pyrazole-methyl spatial arrangement .

- FT-IR : Identification of sulfonamide S=O stretches (~1350–1150 cm) and aromatic C-H vibrations .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound for large-scale production while maintaining purity?

Scalability challenges include minimizing side reactions (e.g., over-sulfonylation) and ensuring cost-effective purification. Strategies include:

- Continuous flow reactors : To enhance mixing and heat transfer during sulfonamide coupling .

- Catalyst optimization : Use of immobilized Pd catalysts for recyclability in cross-coupling steps .

- Green solvents : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate to improve sustainability .

- In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How can computational chemistry methods predict the compound’s reactivity and biological interactions?

Computational approaches include:

- DFT calculations : To model reaction pathways (e.g., sulfonamide bond formation) and identify transition states .

- Molecular docking : Screening against target proteins (e.g., carbonic anhydrase or kinases) to predict binding affinity and guide SAR studies .

- MD simulations : Assessing stability of the compound in biological membranes or solvent systems . These methods reduce experimental trial-and-error and prioritize high-potential derivatives for synthesis .

Q. How should researchers address contradictions in biological activity data across studies involving this sulfonamide derivative?

Discrepancies may arise from variations in assay conditions, purity, or target specificity. Mitigation strategies:

- Standardized bioassays : Use validated protocols (e.g., consistent cell lines, enzyme concentrations) for reproducibility .

- Metabolite profiling : LC-MS/MS to rule out degradation products interfering with activity .

- Structural analogs : Synthesize and test derivatives with controlled modifications (e.g., methyl vs. cyclopropyl groups) to isolate structure-activity relationships .

- Data triangulation : Cross-reference with crystallographic data (e.g., Protein Data Bank) to confirm binding modes .

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, β-keto ester, HSO, reflux | 65–75 | |

| Sulfonamide coupling | Naphthalene-1-sulfonyl chloride, EtN, DCM, 0°C | 80–85 | |

| Pd-catalyzed coupling | Pd(PPh), KCO, DMF, 80°C | 70–78 |

Table 2: Computational Tools for Reactivity Prediction

| Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | DFT for transition-state modeling | |

| AutoDock Vina | Docking to carbonic anhydrase IX | |

| GROMACS | Solvent stability simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.